

Physical properties of 4-(chloromethyl)piperidine hydrochloride (melting point, solubility)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

4-

Compound Name: (CHLOROMETHYL)PIPERIDINE
HYDROCHLORIDE

Cat. No.: B157253

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of **4-(chloromethyl)piperidine hydrochloride**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of **4-(chloromethyl)piperidine hydrochloride**, with a focus on its melting point and solubility. This document is intended to serve as a valuable resource for professionals in research and drug development.

Core Physical Properties

4-(chloromethyl)piperidine hydrochloride is a piperidine derivative. Its physical characteristics are crucial for its handling, formulation, and application in various scientific contexts.

Data Presentation

The quantitative physical property data for **4-(chloromethyl)piperidine hydrochloride** is summarized in the table below.

Property	Value
Melting Point	128-130 °C
Appearance	Light brown to brown solid[1]
Solubility	Data not available. Expected to be soluble in aqueous solutions.

Experimental Protocols

Detailed methodologies for the determination of the physical properties cited are outlined below. These are generalized protocols applicable to compounds of this nature.

Melting Point Determination

The melting point of a compound is a critical indicator of its purity.

Principle: The melting point is determined by heating a small, packed sample of the solid in a capillary tube and observing the temperature range from the first sign of melting to the complete liquefaction of the material. Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Thermometer or digital temperature probe
- Mortar and pestle (if sample needs to be pulverized)

Procedure:

- **Sample Preparation:** A small amount of the dry **4-(chloromethyl)piperidine hydrochloride** is placed on a clean, dry surface. The open end of a capillary tube is pushed into the sample. The tube is then inverted and tapped gently to pack the solid into the sealed end. The packed sample height should be approximately 2-3 mm.

- Measurement: The capillary tube is placed in the heating block of the melting point apparatus. The sample is heated at a steady rate (e.g., 10-20°C per minute) for an initial approximate determination.
- Refined Measurement: A second, fresh sample is prepared. The apparatus is heated rapidly to about 20°C below the approximate melting point. The heating rate is then slowed to 1-2°C per minute to allow for accurate observation.
- Data Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal disappears is recorded as the end of the melting range.

Solubility Determination

While specific quantitative solubility data for **4-(chloromethyl)piperidine hydrochloride** is not readily available in the literature, a general understanding of its solubility can be inferred from its chemical structure as an amine hydrochloride salt. Such salts are typically ionic and thus tend to be soluble in polar solvents, particularly water.

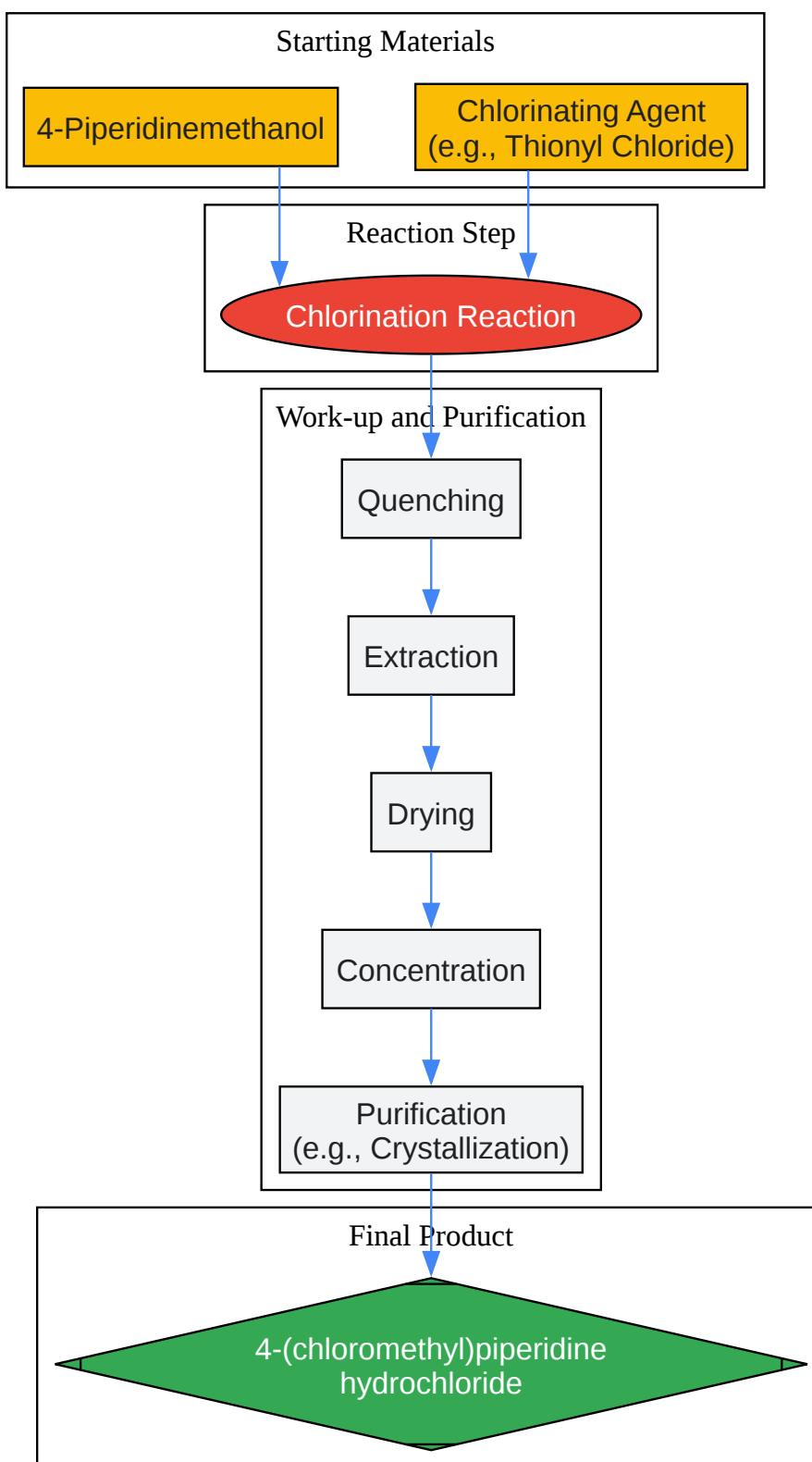
Principle: The solubility of a substance is determined by adding it in small increments to a known volume of a solvent until no more solute dissolves, creating a saturated solution.

Apparatus:

- Analytical balance
- Volumetric flasks
- Vials or test tubes
- Magnetic stirrer and stir bars or vortex mixer
- Temperature-controlled environment (e.g., water bath)

Procedure for Qualitative Assessment:

- A small, pre-weighed amount of **4-(chloromethyl)piperidine hydrochloride** is added to a test tube containing a known volume of the solvent (e.g., water, ethanol, DMSO).


- The mixture is agitated vigorously (e.g., using a vortex mixer) for a set period.
- The sample is visually inspected for the presence of undissolved solid. If the solid has completely dissolved, the substance is considered soluble under those conditions.

Procedure for Quantitative Determination:

- A saturated solution is prepared by adding an excess of **4-(chloromethyl)piperidine hydrochloride** to a known volume of the solvent in a flask.
- The mixture is stirred at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.
- The undissolved solid is removed by filtration or centrifugation.
- A known volume of the clear, saturated solution is carefully removed.
- The solvent is evaporated, and the mass of the remaining solid is determined.
- The solubility is then calculated and expressed in units such as g/L or mg/mL.

Logical Workflow Visualization

While no specific biological signaling pathways involving **4-(chloromethyl)piperidine hydrochloride** are prominently documented, a logical workflow for its synthesis can be represented. The following diagram illustrates a general synthetic route to 4-substituted piperidines, which can be adapted for the synthesis of **4-(chloromethyl)piperidine hydrochloride**.

[Click to download full resolution via product page](#)

Caption: Generalized synthetic workflow for **4-(chloromethyl)piperidine hydrochloride**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-(Chloromethyl)pyridine hydrochloride, 98% | Fisher Scientific [fishersci.ca]
- To cite this document: BenchChem. [Physical properties of 4-(chloromethyl)piperidine hydrochloride (melting point, solubility)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b157253#physical-properties-of-4-chloromethyl-piperidine-hydrochloride-melting-point-solubility>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com